2-Naphthyl trifluoromethyl ketone

Description

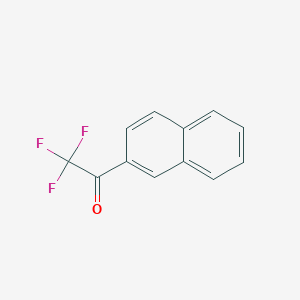

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-naphthalen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O/c13-12(14,15)11(16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQLBVFFLIHXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473156 | |

| Record name | 2-NAPHTHYL TRIFLUOROMETHYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800-42-6 | |

| Record name | 2-NAPHTHYL TRIFLUOROMETHYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Naphthyl trifluoromethyl ketone chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Naphthyl Trifluoromethyl Ketone

Abstract

This compound, also known as 2-(trifluoroacetyl)naphthalene, is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF3) group imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to the naphthalene scaffold, making it a valuable building block in the design of novel pharmaceuticals and functional materials.[1][2] Trifluoromethyl ketones are recognized as potent enzyme inhibitors due to their ability to form stable hemiacetal or hemiketal adducts with active site residues.[3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on experimental data and protocols relevant to researchers in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a solid at room temperature.[4] Its core structure consists of a naphthalene ring substituted at the 2-position with a trifluoroacetyl group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the carbonyl group.

| Property | Value | Reference |

| IUPAC Name | 2,2,2-trifluoro-1-(naphthalen-2-yl)ethanone | |

| Molecular Formula | C₁₂H₇F₃O | [5] |

| Molecular Weight | 224.18 g/mol | [6] |

| CAS Number | 1800-42-6 | |

| Appearance | Solid | [4] |

| Purity | 97% | [4] |

| InChI Key | JWQLBVFFLIHXHA-UHFFFAOYSA-N | |

| Storage Temperature | Ambient | [4] |

Spectroscopic Data

The structural characterization of this compound relies on standard spectroscopic techniques. While a complete dataset for this specific molecule is not publicly available, the expected spectral characteristics can be inferred from data on analogous compounds and the known properties of its constituent functional groups.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the seven protons on the naphthalene ring.[7]

-

¹³C NMR: The carbon NMR will display signals for the naphthalene carbons and the carbonyl carbon. The carbonyl carbon signal will be significantly influenced by the adjacent trifluoromethyl group. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.[8]

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the CF₃ group.[7][8] The chemical shift of trifluoromethyl tags is sensitive to the local solvent environment, a property leveraged in protein NMR studies.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

| Absorption Band (cm⁻¹) | Functional Group | Description | Reference |

| ~3100-3000 | Aromatic C-H | Stretching vibrations of the C-H bonds on the naphthalene ring. | [10] |

| ~1720-1700 | C=O (Ketone) | Strong carbonyl stretching vibration. The frequency is shifted higher compared to non-fluorinated ketones due to the inductive effect of the CF₃ group. | [10][11] |

| ~1600, ~1475 | C=C | Aromatic ring stretching vibrations. | [11] |

| ~1350-1150 | C-F | Strong stretching vibrations characteristic of the trifluoromethyl group. | [10] |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 224. Common fragmentation patterns for ketones include alpha-cleavage, which in this case would lead to the formation of a naphthoyl cation (m/z = 155) by loss of a ·CF₃ radical, or the formation of a trifluoroacetyl cation (m/z = 97) and a naphthyl radical.[12][13]

Synthesis and Experimental Protocols

Several synthetic routes to aryl trifluoromethyl ketones have been developed. A prevalent modern method involves the nucleophilic trifluoromethylation of esters.[3][14][15][16]

Synthesis via Nucleophilic Trifluoromethylation of Methyl 2-Naphthoate

A straightforward method for preparing this compound is the reaction of methyl 2-naphthoate with a trifluoromethylating agent generated in situ from fluoroform (HCF₃).[3][14]

Detailed Experimental Protocol

The following protocol is adapted from a reported procedure for the trifluoromethylation of methyl 2-naphthoate.[3][14]

Materials:

-

Methyl 2-naphthoate

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Fluoroform (HCF₃) gas

-

Triglyme (triethylene glycol dimethyl ether), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature cooling bath (e.g., acetone/dry ice)

-

HCF₃ gas cylinder with regulator and balloon

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: A flame-dried two-necked round-bottom flask equipped with a magnetic stir bar is charged with methyl 2-naphthoate (1.0 mmol) and KHMDS (2.0 mmol). The flask is sealed with septa.

-

Solvent Addition: Anhydrous triglyme (5 mL) is added via syringe under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: The reaction mixture is cooled to -40 °C using a suitable cooling bath.

-

Fluoroform Addition: Fluoroform gas (1.1 mmol) is carefully introduced into the flask from a balloon.

-

Reaction: The mixture is stirred vigorously at -40 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or ¹⁹F NMR.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at -40 °C.

-

Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.

Reactivity and Applications in Drug Development

The trifluoromethyl ketone moiety is a key pharmacophore.[3] Its strong electrophilicity and ability to exist in equilibrium with its hydrate form allow it to act as a transition-state analog inhibitor for various enzymes, particularly proteases and esterases.

Key Applications:

-

Enzyme Inhibition: Aromatic trifluoromethyl ketones have been characterized as "warheads" for designing potent and selective covalently reversible kinase inhibitors.[1] They can target non-catalytic cysteine residues in enzymes, forming a stable but reversible hemithioketal linkage.[1]

-

Antimicrobial Agents: Certain trifluoromethyl ketones have demonstrated significant antibacterial and antifungal activity.[17] Their mechanism may involve targeting membrane transporters.[17]

-

Agrochemicals: The trifluoromethyl ketone structure is used in the development of advanced herbicides, insecticides, and fungicides due to the enhanced potency and favorable environmental profile conferred by the CF₃ group.[2]

-

Synthetic Intermediate: this compound serves as a versatile intermediate for constructing more complex molecules. The ketone can undergo various transformations, such as reduction to the corresponding alcohol, or be used in condensation reactions to form heterocyclic systems.[18]

References

- 1. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. 2-Trifluoroacetylnaphthalene | 1800-42-6 [sigmaaldrich.com]

- 5. Trifluoroacetic acid, 2-naphthyl ester | C12H7F3O2 | CID 532413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | #6529-2 | Rieke Metals Products & Services [riekemetals.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 16. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

2-Naphthyl trifluoromethyl ketone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Naphthyl trifluoromethyl ketone, a fluorinated organic compound with significant potential in medicinal chemistry and drug discovery. This document details its chemical properties, a proposed synthetic route, and its established role as a member of the trifluoromethyl ketone (TFMK) class of enzyme inhibitors.

Core Compound Data

This compound, systematically named 2,2,2-trifluoro-1-(naphthalen-2-yl)ethanone, is a key intermediate in the synthesis of complex pharmaceutical and agrochemical agents. The incorporation of a trifluoromethyl group can enhance the metabolic stability and bioavailability of parent compounds.[1]

| Property | Value | Source |

| CAS Number | 1800-42-6 | N/A |

| Molecular Formula | C₁₂H₇F₃O | [1] |

| Molecular Weight | 224.18 g/mol | [1] |

| Synonyms | 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone, 2-(Trifluoroacetyl)naphthalene | N/A |

Experimental Protocols: Synthesis

Proposed Synthesis: Friedel-Crafts Trifluoroacetylation of Naphthalene

This protocol is designed to favor the formation of the 2-substituted isomer (the thermodynamic product) by using a polar solvent like nitrobenzene and allowing for sufficient reaction time for potential rearrangement from the kinetically favored 1-substituted isomer.[3]

Materials:

-

Naphthalene

-

Trifluoroacetic anhydride or Trifluoroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (dry)

-

Hydrochloric acid (concentrated)

-

Ice

-

Dichloromethane or Chloroform

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add dry nitrobenzene.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents) with stirring until it dissolves.

-

Naphthalene Addition: Add naphthalene (1.0 equivalent) to the stirred solution.

-

Acylating Agent Addition: Slowly add trifluoroacetic anhydride or trifluoroacetyl chloride (1.0 equivalent) dropwise from the dropping funnel, maintaining the reaction mixture temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, continue stirring at a low temperature for one hour, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours to favor the formation of the thermodynamic product.

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively documented in the public domain, the broader class of trifluoromethyl ketones (TFMKs) is well-characterized for its potent and often reversible inhibition of various enzymes, particularly hydrolases like proteases and esterases.[4][5]

The high electrophilicity of the carbonyl carbon in TFMKs, due to the electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by amino acid residues in the active site of enzymes, such as the hydroxyl group of serine or the thiol group of cysteine.[5] This results in the formation of a stable, covalent hemiketal or hemithioketal adduct, which mimics the tetrahedral transition state of the substrate during catalysis.[6] This mechanism of action classifies TFMKs as transition-state analog inhibitors.[6]

The inhibition is often reversible, as the trifluoromethyl group is a poor leaving group, allowing for the potential dissociation of the inhibitor from the enzyme.[7] This property is highly desirable in drug development, as it can reduce the risk of off-target effects associated with irreversible inhibitors.

Given this established mechanism for TFMKs, it is highly probable that this compound would act as an inhibitor of serine or cysteine proteases. The naphthalene moiety would serve to direct the molecule to the active site of enzymes that recognize aromatic or hydrophobic substrates.

In addition to protease inhibition, aromatic TFMKs have been identified as a novel "warhead" for designing covalently reversible kinase inhibitors, targeting non-catalytic cysteine residues.[8] This opens up possibilities for the development of targeted therapies in areas such as oncology. The naphthalene scaffold is also present in numerous drug molecules with applications as anti-tumor, anti-arrhythmia, and antioxidant agents, suggesting that derivatives of this compound could be explored for a wide range of therapeutic applications.[9][10]

References

- 1. 2,2,2-Trifluoro-1-(Naphthalen-1-Yl)Ethanone [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. metabolomics.se [metabolomics.se]

- 8. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Naphthyl Trifluoromethyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Naphthyl trifluoromethyl ketone (also known as 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one). Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a combination of data from closely related analogs and predicted spectroscopic behavior based on fundamental principles. This information is intended to serve as a valuable reference for the identification, characterization, and utilization of this compound in research and development.

Introduction

This compound is an aromatic ketone containing a naphthalene ring system and a trifluoromethyl group. The presence of the trifluoromethyl moiety can significantly influence the compound's chemical and physical properties, including its metabolic stability and binding affinity to biological targets, making it a molecule of interest in medicinal chemistry and drug design. Accurate spectroscopic characterization is paramount for confirming the structure and purity of synthesized this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. This data is a projection based on the analysis of analogous compounds, including 2-naphthyl methyl ketone and various aryl trifluoromethyl ketones.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 7.8 | m | 7H | Aromatic protons of the naphthalene ring |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Description |

| ~180 - 175 (q) | Carbonyl carbon (C=O) |

| ~136 - 124 | Aromatic carbons of the naphthalene ring |

| ~120 (q) | Trifluoromethyl carbon (-CF₃) |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Fluorines | Assignment |

| ~ -70 to -80 | s | 3F | Trifluoromethyl group (-CF₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl group.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 - 1700 | Strong | C=O stretch of the ketone |

| ~1300 - 1100 | Strong | C-F stretch of the trifluoromethyl group |

| ~1600 - 1450 | Medium to Weak | C=C stretches of the naphthalene ring |

| ~3100 - 3000 | Weak | Aromatic C-H stretch |

Note: The IR spectrum for the closely related 2-Naphthyl methyl ketone is available through the NIST WebBook and can serve as a useful comparison.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 224 | [M]⁺ (Molecular ion) |

| 155 | [M - CF₃]⁺ |

| 127 | [C₁₀H₇]⁺ (Naphthyl fragment) |

Note: The mass spectrum for the analogous 2-Naphthyl methyl ketone can be found in the NIST WebBook.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with sharp singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the fluorine frequency.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr pellet.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is infused directly or via a liquid chromatograph (LC). Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

References

Physical properties of 2-Naphthyl trifluoromethyl ketone (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl trifluoromethyl ketone, also known as 2-(trifluoroacetyl)naphthalene or 2,2,2-trifluoro-1-(2-naphthyl)ethanone, is an aromatic ketone of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can substantially alter the physicochemical properties of the parent naphthalene scaffold, influencing factors such as metabolic stability, lipophilicity, and receptor binding affinity. A thorough understanding of its fundamental physical properties, including melting point and solubility, is crucial for its application in synthesis, purification, and formulation. This guide provides a summary of the available data on these properties and outlines the standard experimental protocols for their determination.

Physical and Chemical Properties

| Property | Value | Reference Compound |

| IUPAC Name | 2,2,2-trifluoro-1-(naphthalen-2-yl)ethanone | N/A |

| Synonyms | 2-(Trifluoroacetyl)naphthalene | N/A |

| CAS Number | 1800-42-6 | N/A |

| Molecular Formula | C₁₂H₇F₃O | N/A |

| Molecular Weight | 224.18 g/mol | N/A |

| Physical Form | Solid | N/A |

| Melting Point | Data not available | N/A |

| Reference Melting Point | 52-55 °C | 2-Acetylnaphthalene |

| Boiling Point | 284 °C at 760 mmHg[1] | N/A |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported. However, based on its chemical structure—a large, nonpolar naphthalene ring system and a polar trifluoromethyl ketone group—a general solubility profile can be inferred.

-

Aqueous Solubility : The compound is expected to have low solubility in water due to the hydrophobic nature of the naphthalene core.

-

Organic Solvent Solubility : It is anticipated to be soluble in common organic solvents. The non-fluorinated analog, 2-acetylnaphthalene, is soluble in organic solvents such as ethanol and ether.[2] The trifluoromethyl group can influence solubility; while it increases polarity, it can also enhance hydrophobic characteristics.[3] Therefore, good solubility is expected in a range of organic solvents, including chlorinated solvents, ethers, and polar aprotic solvents like DMSO.

For precise quantification of solubility in a specific solvent system, standardized experimental determination is recommended.

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically suggests a high-purity compound, whereas a broad and depressed melting range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, such as a Mel-Temp or a Thiele tube. The apparatus is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting temperature. For an accurate measurement, a second sample is heated slowly, at a rate of approximately 2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed vessel (e.g., a glass flask or vial).

-

Equilibration: The vessel is agitated in a temperature-controlled environment (e.g., a shaking incubator or a stirred water bath) for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached. This process can take several hours to days, with 24 hours being a common duration.

-

Phase Separation: Once equilibrium is established, the suspension is allowed to settle. The solid and liquid phases are then separated to obtain a clear, saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a membrane filter that does not adsorb the solute.

-

Quantification: The concentration of this compound in the saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. This requires the prior establishment of a calibration curve using standard solutions of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of mg/mL or mol/L.

Visualizations

The following diagram illustrates the workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

Mechanism of trifluoromethylation of naphthyl compounds

An In-depth Technical Guide to the Mechanism of Trifluoromethylation of Naphthyl Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of a trifluoromethyl (-CF3) group into organic molecules, particularly aromatic systems like naphthalene, can profoundly alter their physicochemical properties. This modification often leads to enhanced metabolic stability, increased lipophilicity, and improved bioavailability, making it a crucial strategy in the design of pharmaceuticals, agrochemicals, and materials.[1][2] The naphthalene core is a prevalent scaffold in many biologically active compounds, and methods for its selective functionalization are of significant interest.[3][4] This guide provides a detailed overview of the core mechanisms governing the trifluoromethylation of naphthyl compounds, including electrophilic, nucleophilic, and radical pathways. It includes experimental data, detailed protocols for key reactions, and mechanistic diagrams to facilitate a comprehensive understanding for researchers in the field.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic ring, such as naphthalene, with a reagent that serves as a source of an electrophilic trifluoromethyl species ("CF3+"). The hydroxyl group in naphthols, for instance, is a strong activating group that directs the incoming electrophile to the ortho and para positions.[5] The reaction typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism.

Mechanism

The general mechanism involves the attack of the π-system of the naphthalene ring on the electrophilic trifluoromethylating agent. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, resulting in the trifluoromethylated naphthalene product.

A variety of powerful electrophilic trifluoromethylating agents have been developed, many of which feature a hypervalent iodine or sulfur atom bonded to the CF3 group.[5][6] Prominent examples include Togni's reagents and Umemoto's reagents.[6][7]

Illustrative Diagram: Electrophilic Aromatic Substitution Pathway

Caption: Electrophilic trifluoromethylation of a naphthyl compound.

Radical Trifluoromethylation

Radical trifluoromethylation is a versatile method that often utilizes mild reaction conditions, making it compatible with a wide range of functional groups.[8] This pathway involves the generation of a trifluoromethyl radical (•CF3), which then adds to the naphthalene ring. Photoredox catalysis is a common and powerful strategy for generating •CF3 radicals from stable precursors under visible light irradiation.[9][10]

Mechanism

In a typical photoredox cycle, a photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye) is excited by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source (like Togni's reagent or CF3I) to generate the trifluoromethyl radical.[9][10] This highly reactive radical adds to the naphthalene ring, forming a radical intermediate. This intermediate is then oxidized and deprotonated to yield the final aromatic product, completing the catalytic cycle.

Quantitative Data

The regioselectivity of radical C-H trifluoromethylation can be a challenge, sometimes leading to mixtures of isomers.[1] However, strategies using directing groups or additives like cyclodextrins have been developed to improve regioselectivity.[1]

Table 1: Examples of Radical Trifluoromethylation of Aromatic Compounds

| Substrate | CF3 Source | Catalyst/Conditions | Product(s) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Anisole | CF3SO2Na | (NH4)2S2O8, H2O/CH3CN, 80 °C | o/m/p-isomers | 55 (38:7:11 ratio) | [1] |

| 1-Methylnaphthalene | CF3SO2Na | (NH4)2S2O8, H2O/CH3CN, 80 °C | Isomeric mixture | 62 | [1] |

| Naphthalene | Umemoto's Reagent | Ru(bpy)3(PF6)2, visible light, CH2Cl2 | 1-CF3-Naphthalene | ~45 |[9] |

Note: Data is compiled from various sources and may represent typical, rather than optimized, yields.

Illustrative Diagram: Photocatalytic Radical Trifluoromethylation Cycle

Caption: General photoredox cycle for radical trifluoromethylation.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation introduces a trifluoromethyl anion equivalent (CF3-) to an electrophilic center on the naphthalene system. This approach typically requires pre-functionalization of the substrate, such as the presence of a carbonyl group or a halide. The most common nucleophilic CF3 source is (trifluoromethyl)trimethylsilane (TMSCF3), often called the Ruppert-Prakash reagent, which requires a nucleophilic activator like a fluoride salt (e.g., TBAF).[11][12]

Mechanism

The reaction is initiated by an activator (e.g., F-) attacking the silicon atom of TMSCF3, which generates a transient, highly reactive trifluoromethyl anion. This anion then attacks an electrophilic carbon, such as the carbonyl carbon of a naphthaldehyde or naphthyl ketone. The resulting alkoxide is subsequently trapped by the generated TMS-F or protonated upon workup to yield the trifluoromethylated alcohol.[11][12]

Quantitative Data

This method is highly effective for carbonyl compounds, often providing high yields of the corresponding trifluoromethyl carbinols.

Table 2: Nucleophilic Trifluoromethylation of Naphthyl Carbonyls

| Substrate | CF3 Source | Activator/Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 2-Naphthaldehyde | TMSCF3 | TiF4 (cat.), DMF | 1-(2-Naphthyl)-2,2,2-trifluoroethanol | 96 | [11][12] |

| 2-Naphthaldehyde | TMSCF3 | MgCl2 (cat.), DMF | 1-(2-Naphthyl)-2,2,2-trifluoroethanol | 91 | [11][12] |

| 2-Acetylnaphthalene | TMSCF3 | TBD (5 mol%), DMF, rt | 2-(2-Naphthyl)-1,1,1-trifluoropropan-2-ol | 85 |[11] |

TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene

Illustrative Diagram: Experimental Workflow

Caption: A typical workflow for nucleophilic trifluoromethylation.

Experimental Protocols

The following are representative protocols adapted from the literature. Researchers should consult the original publications for specific details and safety precautions.

Protocol 1: Radical C-H Trifluoromethylation of 1-Methylnaphthalene (Representative)

This protocol is based on the general procedure for radical C-H trifluoromethylation of aromatic compounds.[1]

-

Materials: 1-Methylnaphthalene (1.0 mmol), Sodium triflinate (CF3SO2Na, 3.0 mmol), Ammonium persulfate ((NH4)2S2O8, 3.0 mmol), Acetonitrile (CH3CN, 10 mL), Water (10 mL).

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add 1-methylnaphthalene, CF3SO2Na, acetonitrile, and water.

-

Stir the mixture to form a suspension.

-

Add ammonium persulfate to the mixture.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water (20 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to isolate the trifluoromethylated products.

-

Protocol 2: Nucleophilic Trifluoromethylation of 2-Naphthaldehyde

This protocol is adapted from procedures for the trifluoromethylation of aldehydes using the Ruppert-Prakash reagent.[11][12]

-

Materials: 2-Naphthaldehyde (1.0 mmol), (Trifluoromethyl)trimethylsilane (TMSCF3, 1.5 mmol), Anhydrous Tetrahydrofuran (THF, 10 mL), Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 0.1 mmol, 0.1 mL).

-

Procedure:

-

Add 2-naphthaldehyde and anhydrous THF to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add TMSCF3 to the stirred solution.

-

Slowly add the TBAF solution dropwise via syringe.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding 1 M aqueous HCl (10 mL).

-

Stir the mixture for 30 minutes to ensure complete desilylation.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with saturated NaHCO3 solution and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-(2-naphthyl)-2,2,2-trifluoroethanol.

-

Conclusion

The trifluoromethylation of naphthyl compounds can be achieved through several distinct mechanistic pathways. Electrophilic methods are effective for electron-rich naphthalenes, radical approaches offer broad applicability under mild conditions, and nucleophilic additions are highly efficient for carbonyl-substituted naphthalenes. The choice of method depends on the desired regioselectivity, the functional groups present on the substrate, and the availability of starting materials. The continued development of new reagents and catalytic systems promises to further enhance the synthetic utility of these reactions, providing powerful tools for professionals in drug discovery and materials science.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-(Trifluoromethyl)naphthalen-2-ol | 142116-16-3 | Benchchem [benchchem.com]

- 6. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. 1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene () for sale [vulcanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 10. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Reactivity of 2-Naphthyl Trifluoromethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 2-Naphthyl trifluoromethyl ketone, a molecule of interest in organic synthesis and medicinal chemistry. The trifluoromethyl ketone moiety imparts unique electronic properties, influencing the compound's reactivity and potential as a bioactive agent. This document details the available data on its stability under various conditions, its reactivity profile with common reagents, and its interactions with biological systems. Experimental protocols for its synthesis and characterization are also provided, alongside visualizations of key chemical transformations and biological interaction mechanisms.

Physicochemical Properties

This compound, also known as 2-(trifluoroacetyl)naphthalene, is a solid organic compound. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the polarity and reactivity of the adjacent carbonyl group.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇F₃O | [1] |

| Molecular Weight | 224.18 g/mol | [1] |

| Appearance | Solid (specific color not widely reported) | General knowledge |

| Melting Point | Data not readily available in searched literature | N/A |

| Boiling Point | Data not readily available in searched literature | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[2][3] Low solubility in water is anticipated due to the large hydrophobic naphthyl group.[2][3] | Inferred from general properties of ketones. |

Spectroscopic Data:

While specific spectra for this compound were not found in the searched literature, typical spectroscopic characteristics for aryl trifluoromethyl ketones are well-established.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons of the naphthyl group would appear in the downfield region (typically δ 7.5-8.5 ppm). |

| ¹⁹F NMR | A singlet for the CF₃ group is expected, typically around -70 to -80 ppm. |

| ¹³C NMR | The carbonyl carbon would show a characteristic downfield shift. The carbon of the CF₃ group would appear as a quartet due to coupling with the fluorine atoms. |

| IR Spectroscopy | A strong absorption band for the C=O stretching vibration is expected in the region of 1700-1730 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 224.18. |

Stability

Detailed quantitative stability data for this compound is not extensively available in the public domain. However, the stability can be inferred from the general properties of aromatic ketones, naphthyl derivatives, and trifluoromethyl ketones.

Thermal Stability

Aromatic ketones generally exhibit high thermal stability due to the delocalization of electrons in the aromatic system. The C-C and C=O bonds are strong, requiring significant energy for thermal decomposition. The trifluoromethyl group is also thermally stable. Decomposition of similar compounds, like trifluoroacetic acid, occurs at high temperatures (300–390°C).[4] It is expected that this compound would be stable under typical laboratory and storage conditions.

Hydrolytic Stability

The trifluoromethyl ketone group is known to exist in equilibrium with its hydrate form in aqueous solutions.[5] This hydration is reversible and is catalyzed by both acid and base. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. However, under neutral pH conditions, the ketone form is generally favored. The stability in acidic or basic aqueous solutions would likely be lower due to catalysis of the hydration/dehydration equilibrium.

Photostability

Naphthalene and its derivatives are known to undergo photodegradation upon exposure to UV light.[6] The primary photodegradation products are often oxygenated compounds like alcohols, aldehydes, and quinones.[6] Therefore, it is anticipated that this compound would be sensitive to light, particularly UV radiation, and should be stored in amber vials or protected from light to prevent degradation.

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the adjacent trifluoromethyl group.

Nucleophilic Addition

The carbonyl group is highly susceptible to attack by nucleophiles. This is a key aspect of its biological activity as an enzyme inhibitor, where it can react with nucleophilic residues in the active site of enzymes.[7]

-

Hydride Reduction: Reagents like sodium borohydride (NaBH₄) will reduce the ketone to the corresponding secondary alcohol, 1-(naphthalen-2-yl)-2,2,2-trifluoroethanol.

-

Organometallic Reagents: Grignard reagents and organolithium compounds will add to the carbonyl group to form tertiary alcohols.

Reactions at the α-Position

Due to the strong electron-withdrawing effect of the trifluoromethyl group, the enolization of the ketone is generally not favored. Therefore, reactions that typically occur at the α-position of ketones are less common for trifluoromethyl ketones.

Role in Drug Development and Biological Systems

Trifluoromethyl ketones are a well-established class of enzyme inhibitors, particularly for serine and cysteine proteases.[5][7] The electrophilic carbonyl carbon mimics the transition state of peptide bond hydrolysis and forms a stable covalent adduct (a hemiketal or hemithioketal) with a nucleophilic residue (e.g., serine or cysteine) in the enzyme's active site.[7][8] This mechanism often leads to potent and, in many cases, reversible inhibition.

While specific enzyme targets for this compound are not widely reported, its structural features make it a candidate for screening as an inhibitor of various hydrolytic enzymes. The naphthyl group can provide additional hydrophobic interactions within the enzyme's binding pocket, potentially enhancing binding affinity and selectivity.

Caption: Mechanism of enzyme inhibition by this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl trifluoromethyl ketones is the trifluoromethylation of the corresponding methyl ester.

Reaction: Trifluoromethylation of Methyl 2-naphthoate

Reagents and Materials:

-

Methyl 2-naphthoate

-

Fluoroform (HCF₃)

-

Potassium hexamethyldisilazide (KHMDS)

-

Triglyme

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of methyl 2-naphthoate in triglyme is prepared in a reaction vessel.

-

The vessel is cooled in liquid nitrogen, and a measured amount of fluoroform gas is condensed into the vessel under vacuum.

-

A solution of KHMDS in triglyme is added to the reaction mixture at -40 °C under a nitrogen atmosphere.

-

The reaction mixture is stirred at -40 °C for a specified period (e.g., 4 hours).

-

The reaction is quenched by the addition of 1 M HCl.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. Its reactivity is characterized by the highly electrophilic carbonyl group, making it a target for nucleophilic attack and a potent inhibitor of certain enzymes. While specific quantitative data on its stability is limited, its general stability profile can be inferred from related compounds. Further research into its biological activities and specific enzyme targets could reveal valuable applications in drug discovery. The synthetic protocols outlined provide a basis for its preparation and further investigation.

References

- 1. This compound | #6529-2 | Rieke Metals Products & Services [riekemetals.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. byjus.com [byjus.com]

- 4. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis and Conformation of 2-Naphthyl Trifluoromethyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and conformational properties of 2-Naphthyl trifluoromethyl ketone, a compound of significant interest in medicinal chemistry, particularly as a scaffold for enzyme inhibitors. Due to the strong electron-withdrawing nature of the trifluoromethyl group, this ketone exhibits unique electronic and steric properties that influence its chemical reactivity and biological activity. This document summarizes key structural data derived from analogous compounds, details experimental protocols for its synthesis and characterization, and outlines computational methods for its conformational analysis. The potential role of aryl trifluoromethyl ketones as kinase inhibitors is also discussed, supported by a representative signaling pathway diagram.

Introduction

Trifluoromethyl ketones (TFMKs) are a critical class of compounds in drug discovery, often employed as bioisosteres of carboxylic acids or as transition-state mimics for serine, cysteine, and metalloprotease inhibitors. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack, a key feature in its mechanism of action as a reversible covalent inhibitor. This compound, combining the bulky, hydrophobic naphthyl moiety with the reactive TFMK warhead, represents a valuable building block for developing potent and selective therapeutic agents. Understanding its three-dimensional structure and conformational preferences is paramount for rational drug design and structure-activity relationship (SAR) studies.

Structural Analysis

While a specific crystal structure for this compound is not publicly available, valuable insights can be gleaned from the crystallographic data of the closely related compound, 3-trifluoroacetyl-2-naphthol. The key structural feature for conformational analysis is the dihedral angle between the plane of the naphthalene ring and the trifluoroacetyl group.

X-ray Crystallography of an Analogous Compound

The crystal structure of 3-trifluoroacetyl-2-naphthol provides critical information on the orientation of the trifluoroacetyl group relative to the naphthyl ring system. The torsion angles in the crystal lattice are influenced by packing forces and intermolecular interactions, but they provide a low-energy snapshot of a preferred conformation.

Table 1: Selected Torsion Angles for 3-Trifluoroacetyl-2-naphthol [1]

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C1 | C2 | C11 | O2 | -8.1 |

| C3 | C2 | C11 | O2 | 171.95 |

| C1 | C2 | C11 | C12 | 168.99 |

| C3 | C2 | C11 | C12 | -11.0 |

Note: Atom numbering corresponds to the crystallographic information file for CCDC 854705.[1]

These values indicate that the trifluoroacetyl group is nearly coplanar with the naphthalene ring, with a slight twist. This planarity is likely favored to maximize conjugation between the carbonyl group and the aromatic system.

Conformational Analysis

The primary conformational flexibility of this compound arises from the rotation around the single bond connecting the carbonyl carbon to the naphthalene ring (C(naphthyl)-C(carbonyl)). The conformational landscape can be explored using computational chemistry methods.

Computational Modeling Protocol

Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational preferences of molecules.[2] A typical workflow for the conformational analysis of this compound would involve:

-

Initial Structure Generation: Build the 3D structure of the molecule using molecular modeling software.

-

Potential Energy Surface Scan: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angle defined by a carbon atom in the naphthalene ring, the linking carbon, the carbonyl carbon, and the carbonyl oxygen. This will identify the low-energy conformers.

-

Geometry Optimization: The minima identified from the scan are then fully optimized to locate the stationary points on the potential energy surface.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

A common level of theory for such calculations is B3LYP with a 6-31G(d) or larger basis set.

Table 2: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle (C1-C2-C(O)-CF3) | Relative Energy (kcal/mol) |

| Planar (syn-periplanar) | ~0° | 0.0 (Global Minimum) |

| Perpendicular | ~90° | High (Transition State) |

| Planar (anti-periplanar) | ~180° | Higher than syn-periplanar |

Note: This table represents expected results based on typical aryl ketone behavior and is for illustrative purposes.

The planar conformation is expected to be the most stable due to maximized π-conjugation between the carbonyl group and the naphthalene ring. The perpendicular conformation would represent a high-energy transition state.

Experimental Protocols

Synthesis of this compound

A straightforward method for the synthesis of this compound involves the nucleophilic trifluoromethylation of methyl 2-naphthoate using fluoroform (HCF₃) as the trifluoromethyl source.[3][4][5]

Reaction Scheme:

Detailed Protocol: [3]

-

To a stirred solution of methyl 2-naphthoate (1.0 equivalent) in triglyme, add potassium bis(trimethylsilyl)amide (KHMDS) (2.0 equivalents) at -40°C under a nitrogen atmosphere.

-

Bubble fluoroform gas (HCF₃) (1.1 equivalents) through the reaction mixture at -40°C.

-

Stir the reaction mixture at the same temperature for 4 hours.

-

Quench the reaction by adding 1 M aqueous HCl.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

The synthesized product should be characterized by standard spectroscopic methods.

-

¹H NMR: The aromatic protons of the naphthalene ring will appear in the downfield region (typically 7.5-8.5 ppm).

-

¹³C NMR: The carbonyl carbon will show a characteristic signal, and the trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Visualization of Workflows and Pathways

Experimental Workflow for Structural Analysis

The following diagram illustrates a general workflow for the synthesis and structural characterization of an aryl trifluoromethyl ketone like this compound.

Representative Signaling Pathway Inhibition

Aryl trifluoromethyl ketones have been identified as warheads for covalent reversible kinase inhibitors.[6] Kinases are key enzymes in many signaling pathways that regulate cell growth, proliferation, and survival.[7] Dysregulation of kinase activity is a hallmark of many cancers. The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor incorporating the this compound moiety could act.

Conclusion

This compound is a molecule with significant potential in the development of new therapeutic agents. Its structural and conformational properties, governed by the interplay of the bulky naphthyl group and the electron-withdrawing trifluoromethyl ketone moiety, are crucial for its biological activity. While direct crystallographic data is yet to be reported, analysis of analogous structures and computational modeling provide a strong foundation for understanding its preferred conformations. The synthetic route is well-established, allowing for its accessibility for further research. The insights provided in this guide are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to design and synthesize novel inhibitors based on this promising scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: 2-Naphthyl Trifluoromethyl Ketone as a Putative Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion and blood coagulation to inflammation and immunity. Their dysregulation is implicated in numerous pathological conditions, including cardiovascular diseases, inflammatory disorders, and cancer. Consequently, the development of potent and selective serine protease inhibitors is a significant focus of therapeutic research.

Trifluoromethyl ketones (TFMKs) have emerged as a promising class of serine protease inhibitors.[1] The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by the active site serine residue of the protease. This interaction results in the formation of a stable, covalent hemiacetal adduct, effectively inhibiting the enzyme's catalytic activity.[2]

This document provides a detailed overview of 2-naphthyl trifluoromethyl ketone as a representative member of the aryl trifluoromethyl ketone class of serine protease inhibitors. While specific inhibitory data for this compound against various serine proteases are not extensively available in the current literature, this application note will provide a framework for its evaluation based on the known properties of structurally related compounds. Detailed protocols for assessing its inhibitory potential and diagrams of relevant signaling pathways are also presented.

Mechanism of Action: Trifluoromethyl Ketone Inhibition of Serine Proteases

The inhibitory mechanism of trifluoromethyl ketones against serine proteases is well-established. It proceeds through the formation of a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.

Figure 1: Mechanism of serine protease inhibition by a trifluoromethyl ketone.

Quantitative Data for Structurally Related Trifluoromethyl Ketone Inhibitors

| Inhibitor Class | Specific Compound Example | Target Serine Protease | Ki (M) | IC50 (µM) | Reference |

| Peptidyl TFMK | Ac-Leu-ambo-Phe-CF3 | Chymotrypsin | - | - | [2] |

| Peptidyl TFMK | Ac-Ala-Ala-Pro-ambo-Ala-CF3 | Elastase | 0.34 x 10-6 | - | [2] |

| Non-peptidyl TFMK | Various aryl TFMKs | SARS-CoV 3CL Protease* | - | 0.3 - 8.8 | [1] |

*Note: SARS-CoV 3CL Protease is a cysteine protease, but the study highlights the inhibitory potential of the TFMK scaffold against proteases.

Experimental Protocols

Protocol 1: General Serine Protease Inhibition Assay (Colorimetric)

This protocol provides a general method for assessing the inhibitory activity of this compound against a serine protease using a chromogenic substrate.

Materials:

-

Purified serine protease (e.g., Trypsin, Chymotrypsin, Elastase)

-

This compound (or other test inhibitor)

-

Appropriate chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the inhibitor stock solution in Assay Buffer to achieve a range of desired final concentrations.

-

To each well of a 96-well plate, add:

-

20 µL of the appropriate inhibitor dilution (or DMSO for control).

-

160 µL of Assay Buffer.

-

10 µL of the serine protease solution (pre-diluted in Assay Buffer to a working concentration).

-

-

Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding 10 µL of the chromogenic substrate solution (pre-dissolved in Assay Buffer).

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates) kinetically for 10-30 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percent inhibition using the formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] * 100.

-

Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

Protocol 2: Determination of Inhibitory Constant (Ki)

For a more detailed characterization of the inhibitor, the inhibitory constant (Ki) can be determined by measuring the initial rates of reaction at various substrate and inhibitor concentrations.

Procedure:

-

Follow the general assay setup as described in Protocol 1.

-

Perform the assay with multiple fixed concentrations of the inhibitor and a range of substrate concentrations for each inhibitor concentration.

-

Measure the initial reaction velocities.

-

Analyze the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or by non-linear regression analysis to determine the type of inhibition and the Ki value.

Figure 2: Workflow for serine protease inhibition assay.

Signaling Pathway: Protease-Activated Receptor (PAR) Signaling

Many serine proteases, such as thrombin and trypsin, exert their signaling functions through the activation of a unique class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). Inhibition of these proteases can, therefore, modulate PAR-mediated signaling pathways, which are implicated in inflammation, thrombosis, and cancer progression.

Figure 3: Overview of the PAR signaling pathway and the point of intervention for a serine protease inhibitor.

Conclusion

This compound represents a promising candidate for the inhibition of serine proteases based on the well-established activity of the trifluoromethyl ketone pharmacophore. The provided protocols offer a robust framework for the systematic evaluation of its inhibitory potency and mechanism of action against a panel of relevant serine proteases. Understanding the impact of such inhibitors on key signaling pathways, like the PAR system, is crucial for elucidating their therapeutic potential in a variety of disease contexts. Further structure-activity relationship (SAR) studies on related aryl trifluoromethyl ketones will be invaluable in the design of next-generation serine protease inhibitors with enhanced selectivity and efficacy.

References

Application Notes and Protocols: 2-Naphthyl Trifluoromethyl Ketone in High-Throughput Screening (HTS) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl trifluoromethyl ketone is a versatile compound with potential applications in drug discovery and chemical biology. Its trifluoromethyl ketone (TFMK) moiety is a key pharmacophore known to act as a potent inhibitor of various enzymes, particularly proteases and kinases. The electrophilic nature of the ketone, enhanced by the electron-withdrawing trifluoromethyl group, allows it to form stable, often reversible, covalent adducts with nucleophilic residues in enzyme active sites, such as cysteine or serine. This mechanism of action makes it an attractive candidate for screening against enzyme targets involved in various disease pathologies.

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel enzyme inhibitors. The protocols focus on fluorescence-based assays, which are robust, scalable, and widely used in HTS for their sensitivity and compatibility with automation.

Application 1: High-Throughput Screening for Cysteine Protease Inhibitors

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of a model cysteine protease, such as cathepsin B. The assay measures the cleavage of a fluorogenic peptide substrate. In the intact substrate, the fluorescence of a donor fluorophore is quenched by a nearby acceptor. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Experimental Protocol: FRET-Based Cysteine Protease Inhibition Assay

Materials and Reagents:

-

Enzyme: Recombinant human Cathepsin B (or other target cysteine protease)

-

Substrate: FRET peptide substrate for Cathepsin B (e.g., Z-FR-AMC)

-

Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, 0.005% Brij-35, pH 6.0

-

Test Compound: this compound dissolved in 100% DMSO

-

Positive Control: A known potent inhibitor of the target protease (e.g., E-64)

-

Negative Control: DMSO

-

Plates: 384-well, black, low-volume microplates

-

Instrumentation: Fluorescence plate reader capable of kinetic measurements

Procedure:

-

Compound Plating:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of the test compound in DMSO.

-

Using an automated liquid handler, dispense 100 nL of each compound dilution, positive control, and negative control (DMSO) into the wells of a 384-well plate.

-

-

Enzyme Addition:

-

Prepare a 2X working solution of the cysteine protease in assay buffer.

-

Dispense 5 µL of the 2X enzyme solution into each well containing the compounds.

-

Incubate the plate for 30 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Reaction Initiation and Measurement:

-

Prepare a 2X working solution of the FRET substrate in assay buffer.

-

Add 5 µL of the 2X substrate solution to each well to initiate the enzymatic reaction. The final assay volume is 10 µL.

-

Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Monitor the increase in fluorescence intensity kinetically over 15-30 minutes, taking readings every 60 seconds.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Normalize the data to the controls:

-

% Inhibition = 100 * (1 - (V₀_compound - V₀_neg_ctrl) / (V₀_pos_ctrl - V₀_neg_ctrl))

-

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the Z'-factor to assess assay quality using the positive and negative control wells: Z' = 1 - (3*(SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|.[1][2][3][4][5] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2][3]

-

Data Presentation: Hypothetical HTS Results for Cysteine Protease Inhibition

Table 1: HTS Assay Performance Metrics

| Parameter | Value | Interpretation |

| Z'-Factor | 0.82 | Excellent assay quality, suitable for HTS.[2][3] |

| Signal-to-Background | 15.3 | Robust signal window. |

| CV% (Positive Control) | 4.1% | Low variability in controls. |

| CV% (Negative Control) | 3.5% | Low variability in controls. |

Table 2: Dose-Response Data for this compound against Cathepsin B

| Concentration (µM) | % Inhibition (Mean ± SD, n=3) |

| 100 | 98.2 ± 2.1 |

| 33.3 | 95.4 ± 3.5 |

| 11.1 | 88.7 ± 4.2 |

| 3.7 | 75.1 ± 5.8 |

| 1.2 | 52.3 ± 6.1 |

| 0.4 | 28.9 ± 4.9 |

| 0.1 | 10.5 ± 3.3 |

| IC50 (µM) | 1.15 |

Signaling Pathway and Workflow Diagrams

Caption: HTS workflow for protease inhibitor screening.

Application 2: High-Throughput Screening for Kinase Inhibitors

This protocol details a fluorescence polarization (FP)-based assay for screening inhibitors of a target kinase. The assay measures the binding of a fluorescently labeled tracer (a known ligand or ATP competitive probe) to the kinase active site. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger kinase, its tumbling is restricted, leading to a high polarization signal. A test compound that displaces the tracer will cause a decrease in fluorescence polarization.

Experimental Protocol: Fluorescence Polarization-Based Kinase Inhibition Assay

Materials and Reagents:

-

Enzyme: Recombinant target kinase (e.g., a tyrosine kinase)

-

Tracer: Fluorescently labeled kinase tracer (specific to the target or a general ATP-site probe)

-

Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5

-

Test Compound: this compound dissolved in 100% DMSO

-

Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine)

-

Negative Control: DMSO

-

Plates: 384-well, black, low-volume microplates

-

Instrumentation: Fluorescence plate reader with polarization filters

Procedure:

-

Compound Plating:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the test compound in DMSO.

-

Dispense 100 nL of each compound dilution, positive control, and negative control into the wells of a 384-well plate.

-

-

Assay Assembly:

-

Prepare a master mix containing the target kinase and the fluorescent tracer in assay buffer. The concentrations of kinase and tracer should be optimized beforehand to achieve a stable and robust assay window.

-

Dispense 10 µL of the kinase/tracer master mix into each well.

-

-

Incubation and Measurement:

-

Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

The primary readout is the change in millipolarization units (mP).

-

Normalize the data to the controls to calculate percent displacement or inhibition.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

Assess assay quality by calculating the Z'-factor from the control wells.

-

Data Presentation: Hypothetical HTS Results for Kinase Inhibition

Table 3: HTS Assay Performance Metrics for Kinase FP Assay

| Parameter | Value | Interpretation |

| Z'-Factor | 0.75 | Excellent assay quality.[2][3] |

| Assay Window (mP) | 120 mP | Sufficient dynamic range. |

| CV% (High mP Control) | 5.2% | Acceptable control variability. |

| CV% (Low mP Control) | 4.8% | Acceptable control variability. |

Table 4: Dose-Response Data for this compound against a Target Kinase

| Concentration (µM) | % Inhibition (Mean ± SD, n=3) |

| 100 | 95.1 ± 3.8 |

| 33.3 | 90.2 ± 4.5 |

| 11.1 | 82.5 ± 5.1 |

| 3.7 | 68.9 ± 6.2 |

| 1.2 | 45.3 ± 5.5 |

| 0.4 | 20.1 ± 4.3 |

| 0.1 | 8.7 ± 2.9 |

| IC50 (µM) | 1.52 |

Logical Relationships and Signaling Pathway Diagrams

References

Probing Enzyme Active Sites with 2-Naphthyl Trifluoromethyl Ketone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl ketones (TFMKs) are a potent class of reversible inhibitors for a variety of hydrolytic enzymes, particularly serine and cysteine proteases.[1][2] Their electrophilic ketone carbonyl group is activated by the strongly electron-withdrawing trifluoromethyl group, making it susceptible to nucleophilic attack by active site serine or cysteine residues. This results in the formation of a stable, yet reversible, tetrahedral hemiketal or hemithioketal adduct, effectively mimicking the transition state of substrate hydrolysis.[3] 2-Naphthyl trifluoromethyl ketone, with its extended aromatic moiety, offers a valuable tool for probing the hydrophobic binding pockets of enzyme active sites. This document provides detailed application notes and protocols for the synthesis and utilization of this compound as a chemical probe for enzyme active site investigation.

Mechanism of Action

The inhibitory activity of this compound stems from its ability to act as a transition state analog. The key steps in the mechanism of inhibition are:

-

Binding: The inhibitor binds to the enzyme's active site, with the naphthyl group likely interacting with hydrophobic subsites.

-